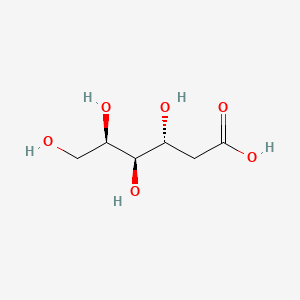![molecular formula C19H15ClN2O5 B1212058 (3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B1212058.png)
(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione is a member of pyrrolidines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- This compound is synthesized through a 1,3-dipolar cycloaddition reaction. For instance, a study by Xie et al. (2005) synthesized similar derivatives by reacting N-arylmaleimides with nitrile oxide (Xie et al., 2005).
- Another study by Badru et al. (2012) synthesized 2,3-diphenyl-5-(naphthalen-1-yl) derivatives using a similar cycloaddition process (Badru et al., 2012).
Potential Biological Activities
- Compounds with structural similarities have been evaluated for anti-stress activities. For instance, the study by Badru et al. (2012) found that certain isomers of a similar compound attenuated stress-induced behavioral alterations in mice, suggesting potential anti-stress properties (Badru et al., 2012).
- A study by Gulbostanc (2008) synthesized similar compounds and found that some derivatives showed antitumor activity, indicating potential for cancer therapy (Gulbostanc, 2008).
Pharmacological Applications
- The compound’s structural analogs have shown varying pharmacological properties. For example, in the study by Dürüst et al. (2012), similar compounds exhibited anti-protozoal and anti-cancer activities, suggesting a range of potential pharmacological applications (Dürüst et al., 2012).
Structural and Spectroscopic Analysis
- Eryılmaz et al. (2016) performed a detailed structural and spectroscopic analysis of a similar compound, which could be relevant for understanding the properties of (3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione (Eryılmaz et al., 2016).
Antibacterial Properties
- Studies like those by Kaur and Singh (2014) have synthesized similar compounds and evaluated them for antibacterial activities, indicating the potential of (3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione in antibacterial applications (Kaur & Singh, 2014).
Eigenschaften
Produktname |
(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione |
|---|---|
Molekularformel |
C19H15ClN2O5 |
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C19H15ClN2O5/c1-25-10-7-8-14(26-2)13(9-10)22-18(23)15-16(21-27-17(15)19(22)24)11-5-3-4-6-12(11)20/h3-9,15,17H,1-2H3/t15-,17+/m1/s1 |
InChI-Schlüssel |
AVMJNCJSYBFURN-WBVHZDCISA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)[C@H]3[C@@H](C2=O)ON=C3C4=CC=CC=C4Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3C(C2=O)ON=C3C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



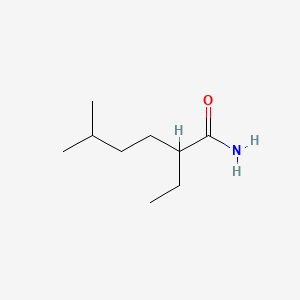
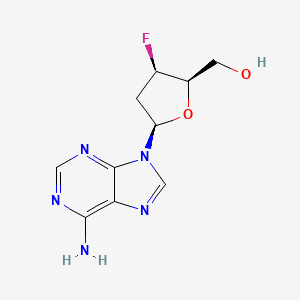
![ethyl N-(4-amino-6-phenyl-8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepin-2-yl)carbamate](/img/structure/B1211980.png)

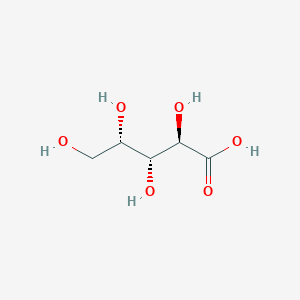
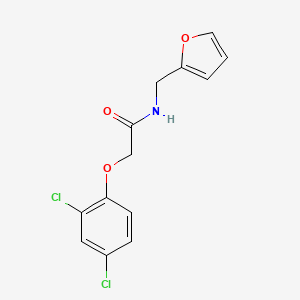
![2-[[1-(2-Methoxyethyl)-5-tetrazolyl]thio]-1-phenylethanone](/img/structure/B1211985.png)
![Azuleno[6,5-b]furan-5-carboxaldehyde, 3,8-dimethyl-](/img/structure/B1211987.png)
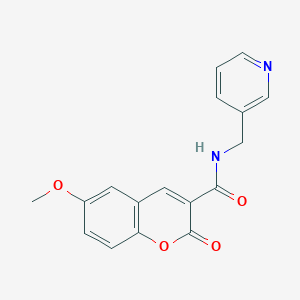
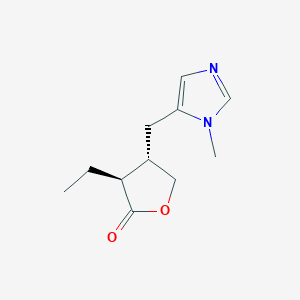
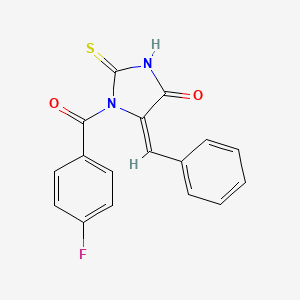
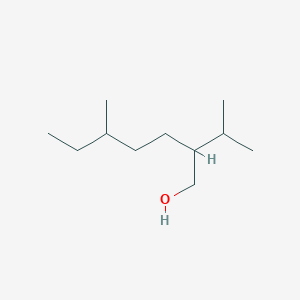
![(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1211994.png)
